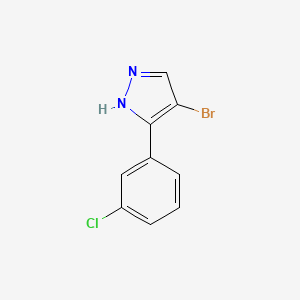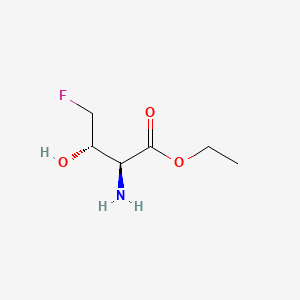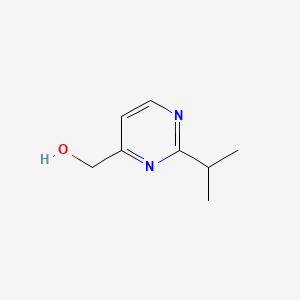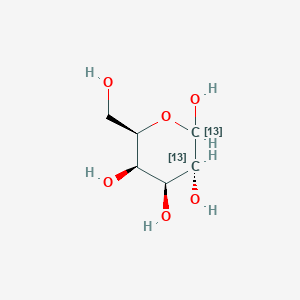
D-galactose-1,2-13C2
概要
説明
D-Galactose-1,2-13C2 is a labeled compound of D-Galactose . D-Galactose is a simple monosaccharide that serves as an energy source and as an essential component of glycolipids and glycoproteins . It is used in research applications such as biomolecular NMR and metabolism .
Molecular Structure Analysis
This compound has a molecular weight of 182.14 . The structure of D-galactose and its derivatives has been studied extensively . For a detailed molecular structure analysis, it is recommended to refer to specialized structural biology literature or databases.Chemical Reactions Analysis
D-Galactose, the non-labeled compound, is known to undergo oxidation reactions . The specific reactions of this compound are not explicitly mentioned in the retrieved papers. For a detailed chemical reaction analysis, it is recommended to refer to specialized chemical reaction literature or databases.科学的研究の応用
Understanding Galactosemia and Metabolic Disorders
Classical galactosemia is a condition marked by a near-total absence of galactose-1-phosphate uridyltransferase activity, leading to significant health impairments despite dietary treatment. Research highlights the utility of sophisticated mass spectrometry, potentially involving compounds like D-galactose-1,2-13C2, for measuring biochemical abnormalities in plasma and urine, facilitating the study of disease pathophysiology and treatment outcomes (Ridel, Leslie, & Gilbert, 2005).
Galactose in Health and Disease
Galactose plays a critical role beyond being a nutrient; it's crucial for energy delivery and galactosylation of complex molecules. Recent findings suggest galactose's beneficial effects in various diseases, especially those affecting the brain, underlining the importance of studies involving isotopically labeled galactose like this compound for tracing metabolic pathways and therapeutic research (Coelho, Berry, & Rubio-Gozalbo, 2015).
Material Science and Biopolymer Research
This compound can be instrumental in studying the solubility and gelation properties of galactomannans and other polysaccharides, which are used as thickeners, stabilizers, and fat replacers in food products. Understanding the quantitative basis of partial solubility and gelation through the use of labeled compounds can lead to product enhancement in food science and material engineering (Pollard & Fischer, 2006).
Biomedical Applications
Studies on D-galactose-induced skin aging emphasize the role of oxidative stress in aging processes. The use of this compound could provide insights into molecular mechanisms of cell senescence, cytotoxicity, and the clinical relevance of galactosemia on skin health, aiding in the development of prevention and treatment strategies for aging-related diseases (Umbayev et al., 2020).
Bioenergy Production
The potential for biohydrogen production from macroalgal biomass through dark fermentation of galactose is an area of growing interest. Research involving this compound could elucidate the metabolic pathways and enhance the efficiency of galactose-based hydrogen production systems, contributing to sustainable energy solutions (Kim et al., 2019).
作用機序
Target of Action
D-galactose-1,2-13C2 is a variant of D-galactose, a simple natural compound . The primary targets of this compound are cells expressing galactose receptors, such as hepatocytes, macrophages, and specific cancer cells . These targets play a crucial role in various biological processes, including metabolism and immune response.
Mode of Action
This compound interacts with its targets through receptor-mediated endocytosis . The compound binds to the galactose receptors on the cell surface, triggering the cell to engulf the compound. This interaction results in the internalization of this compound, allowing it to exert its effects within the cell.
Biochemical Pathways
This compound is involved in the Leloir pathway . This pathway converts D-galactose to glucose-1-phosphate (G1P), which then enters glycolysis . The Leloir pathway involves several steps, including the conversion of β-form of galactose to the α-form by the enzyme galactose mutarotase . The α-form of D-galactose is then phosphorylated by galactokinase to yield galactose-1-phosphate, which is further metabolized to UDP-galactose and finally to glucose-1-phosphate .
Pharmacokinetics
It is known that d-galactose, the parent compound, is readily absorbed in the gastrointestinal tract and distributed throughout the body . It is metabolized primarily in the liver via the Leloir pathway . The resulting glucose-1-phosphate is further metabolized or excreted in the urine.
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its metabolism to glucose-1-phosphate and subsequent involvement in glycolysis . This process provides the cell with energy and supplies precursors for the biosynthesis of proteins, lipids, nucleic acids, and polysaccharides .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s stability and its interaction with galactose receptors . Additionally, the presence of other molecules, such as competitive inhibitors, can influence the compound’s efficacy by interfering with its binding to galactose receptors .
将来の方向性
There are many studies looking into a variety of possible uses for galactose, including the use of the monosaccharide sugar for accelerating senescence in mice, rats, and Drosophila . The specific future directions of D-galactose-1,2-13C2 are not explicitly mentioned in the retrieved papers. For a detailed future directions analysis, it is recommended to refer to specialized research literature or databases.
特性
IUPAC Name |
(3R,4S,5R,6R)-6-(hydroxymethyl)(2,3-13C2)oxane-2,3,4,5-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4+,5-,6?/m1/s1/i5+1,6+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZGKKKJIJFFOK-OIWWJQTASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([13C@H]([13CH](O1)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details


Synthesis routes and methods II
Procedure details


試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




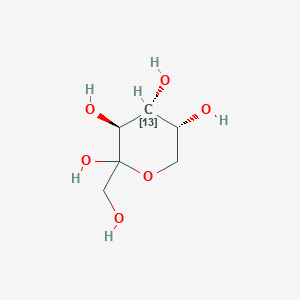
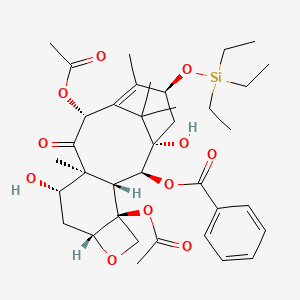
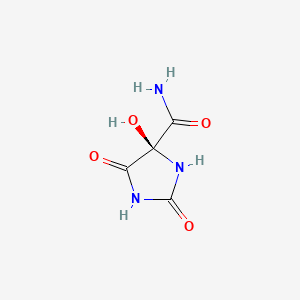

![1-[4-(Aminomethyl)cyclohexyl]-2-chloroethan-1-one](/img/structure/B583621.png)


